3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride
Overview
Description
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride is a heterocyclic compound that combines the structural features of thiazole and pyrimidine. This compound is of significant interest due to its potential pharmacological activities and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
Compounds containing the thiazolo[3,2-a]pyrimidine moiety have been associated with various biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .
Mode of Action
It is known that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Biochemical Pathways
Compounds containing the thiazolo[3,2-a]pyrimidine moiety have been associated with various biological effects, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds containing the thiazolo[3,2-a]pyrimidine moiety have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. For example, it interacts with cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting cyclooxygenase enzymes, it reduces the levels of prostaglandins, which are key signaling molecules in inflammatory responses . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as cyclooxygenase, through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, the compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis . These interactions highlight the compound’s multifaceted role in biochemical processes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings underscore the importance of considering temporal factors when using this compound in biochemical research.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits enzyme activity and modulates cellular processes without causing significant toxicity . At higher doses, it can induce adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown and elimination from the body . The compound’s metabolites can also interact with various biomolecules, potentially influencing metabolic flux and altering metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through several mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, the compound can bind to proteins and other biomolecules, influencing its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can affect its activity and function, as it may interact with different biomolecules in each compartment. For example, in the nucleus, the compound can bind to DNA and influence gene expression, while in the mitochondria, it may affect cellular respiration and energy production .
Preparation Methods
The synthesis of 3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride typically involves the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile under microwave irradiation. This method yields 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Cyclization Reactions: The thiazole and pyrimidine rings can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include bromomalononitrile, triethylamine, and various acids and bases depending on the desired reaction conditions .
Scientific Research Applications
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Comparison with Similar Compounds
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:
- 3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride
- 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters
These compounds share similar structural features but differ in their substituents and pharmacological activities. The unique combination of thiazole and pyrimidine rings in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S.ClH/c8-4-6-5-11-7-9-2-1-3-10(6)7;/h5H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIJSEZFNHBAQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=CS2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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